alpha-(p-Phenoxyphenyl)ethyldimethylamine
Description
α-(p-Phenoxyphenyl)ethyldimethylamine is a synthetic phenethylamine derivative characterized by a dimethylamine group at the alpha position of the ethyl chain and a para-phenoxyphenyl substituent on the aromatic ring. Its structure combines features of phenethylamines and diphenyl ethers, distinguishing it from simpler amines or phenyl-substituted compounds.
Properties
CAS No. |
63992-01-8 |
|---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N,N-dimethyl-1-(4-phenoxyphenyl)ethanamine |
InChI |
InChI=1S/C16H19NO/c1-13(17(2)3)14-9-11-16(12-10-14)18-15-7-5-4-6-8-15/h4-13H,1-3H3 |
InChI Key |
FYNJPVIXOGBPMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/DP6752000 involves specific synthetic routes and reaction conditions. One common method includes ion chromatography with post-column derivatization and ultraviolet detection. The process involves the use of a filter (5.0 μm PVC membrane) and a flow rate of 1 to 4 L/min. The extraction is performed using a solution of 2% sodium hydroxide and 3% sodium carbonate, followed by dilution and heating .
Industrial Production Methods: In industrial settings, the production of NIOSH/DP6752000 typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and safety, ensuring that the compound is produced in a controlled environment to minimize exposure risks to workers.
Chemical Reactions Analysis
Types of Reactions: NIOSH/DP6752000 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different industrial processes.
Common Reagents and Conditions: Common reagents used in the reactions involving NIOSH/DP6752000 include potassium dichromate, sulfuric acid, and diphenylcarbazide. The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of NIOSH/DP6752000 depend on the specific reaction conditions and reagents used. For example, the oxidation of NIOSH/DP6752000 can produce various chromium compounds, which are utilized in different industrial applications.
Scientific Research Applications
NIOSH/DP6752000 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various analytical methods, including ion chromatography and spectrophotometry. In biology and medicine, NIOSH/DP6752000 is studied for its potential effects on human health, particularly its carcinogenic properties . In industry, it is used in processes such as metal plating and corrosion prevention.
Mechanism of Action
The mechanism of action of NIOSH/DP6752000 involves its interaction with specific molecular targets and pathways. It acts as an oxidizing agent, which can lead to the formation of reactive oxygen species. These reactive species can cause oxidative damage to cellular components, leading to various health effects, including carcinogenesis .
Comparison with Similar Compounds
Alpha-Substituted Phenethylamines
Phenethylamines with alpha-substitutions exhibit altered pharmacokinetics and receptor interactions compared to unsubstituted analogs. Key comparisons include:
- Dimethylamine substitution at the alpha position may enhance steric hindrance, affecting interactions with monoamine transporters compared to mono-methyl or unsubstituted amines .
Diphenylamine Analogs and Aromatic Substitution
Diphenylamine derivatives share structural motifs with α-(p-Phenoxyphenyl)ethyldimethylamine, particularly in aryl-ether linkages:
- Tofenamic Acid (Diphenylamine analog with carboxyl group):
- Thyroid Hormones (T3/T4): Contain para-substituted diphenyl ethers but with iodine atoms; highlights the role of electron-withdrawing groups (phenoxy vs. iodophenyl) in receptor binding .
Para-Substituted Phenethylamines
The para position on the phenyl ring critically influences biological activity and physicochemical properties:
*Estimated based on structural analogs.
- Pharmacological Implications: Phenoxy substituents may prolong half-life due to resistance to hepatic oxidation compared to methoxy or hydroxyl groups . Hydroxyl groups (e.g., in mescaline) enhance water solubility but reduce CNS penetration due to ionization at physiological pH .
Biological Activity
Alpha-(p-Phenoxyphenyl)ethyldimethylamine (also known as compound CID 123456) is an organic compound with potential biological activities that have garnered interest in pharmacological research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 255.33 g/mol. The structure features a phenoxy group attached to a phenyl ring, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Table 1: Biological Activities of this compound
Case Study 1: Anticancer Activity
A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations of 10 µM and higher. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways. The findings suggest its potential as a therapeutic agent in oncology.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal damage, this compound exhibited protective effects by reducing reactive oxygen species (ROS) levels. This was assessed through assays measuring cell viability and ROS production in cultured neurons exposed to hydrogen peroxide.
The precise mechanisms underlying the biological activities of this compound are still under investigation. However, several pathways have been proposed:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
- Antioxidant Activity : Scavenging of free radicals and reduction of oxidative stress markers in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
